1-[4-(Hydroxymethylsulfonyl)phenyl]pyrrolidin-2-one
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Overview
Description
1-[4-(Hydroxymethylsulfonyl)phenyl]pyrrolidin-2-one is a compound that features a pyrrolidin-2-one ring substituted with a 4-(hydroxymethylsulfonyl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Hydroxymethylsulfonyl)phenyl]pyrrolidin-2-one typically involves the functionalization of preformed pyrrolidine rings. One common method includes the selective synthesis via the ring contraction and deformylative functionalization of piperidine derivatives . This process involves a domino reaction sequence that includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Hydroxymethylsulfonyl)phenyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a sulfone.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
1-[4-(Hydroxymethylsulfonyl)phenyl]pyrrolidin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[4-(Hydroxymethylsulfonyl)phenyl]pyrrolidin-2-one involves its interaction with molecular targets through its functional groups. The hydroxymethylsulfonyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the pyrrolidin-2-one ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Pyrrolidin-2-one: A simpler analog without the phenyl and sulfonyl groups.
Pyrrolidin-2,5-dione: Contains an additional carbonyl group, leading to different reactivity and biological activity.
Pyrrolizines: Structurally related but with a fused bicyclic system.
Uniqueness: 1-[4-(Hydroxymethylsulfonyl)phenyl]pyrrolidin-2-one is unique due to the presence of both the hydroxymethylsulfonyl group and the pyrrolidin-2-one ring, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable scaffold for further research and development .
Properties
IUPAC Name |
1-[4-(hydroxymethylsulfonyl)phenyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c13-8-17(15,16)10-5-3-9(4-6-10)12-7-1-2-11(12)14/h3-6,13H,1-2,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPFJAJCCKCOSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353124 |
Source
|
Record name | 1-[4-(hydroxymethylsulfonyl)phenyl]pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400737-90-8 |
Source
|
Record name | 1-[4-(hydroxymethylsulfonyl)phenyl]pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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